molecular formula C16H10F4N2OS B3139829 3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 477857-07-1

3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide

Cat. No.: B3139829
CAS No.: 477857-07-1
M. Wt: 354.3 g/mol
InChI Key: JPYGXQDRMNEHQH-UHFFFAOYSA-N
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Description

3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound that features a combination of fluorinated benzyl and trifluoromethyl phenyl groups attached to an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions. The exact industrial processes may vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the aromatic rings .

Scientific Research Applications

3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide is unique due to the combination of its fluorinated benzyl and trifluoromethyl phenyl groups with the oxadiazole ring.

Biological Activity

3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide is a compound of interest due to its potential biological activities. The incorporation of fluorinated groups, particularly trifluoromethyl moieties, has been shown to enhance the pharmacological properties of various drug candidates. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

C15H12F4N2O2S\text{C}_{15}\text{H}_{12}\text{F}_4\text{N}_2\text{O}_2\text{S}

Molecular Formula: C15H12F4N2O2S
Molecular Weight: 364.32 g/mol

Biological Activity Overview

Research indicates that compounds containing oxadiazole and sulfide functionalities exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have been investigated in various studies.

  • Inhibition of Enzymatic Activity:
    • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays demonstrated that it effectively reduced COX-1 and COX-2 activity, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Activity:
    • Studies have indicated that oxadiazole derivatives possess significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and membrane permeability, contributing to increased efficacy against various bacterial strains .
  • Anticancer Potential:
    • Preliminary investigations into the cytotoxic effects of this compound against cancer cell lines suggest promising results. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
COX InhibitionIn vitro assayIC50 = 0.22 µM
AntimicrobialDisk diffusion methodActive against E. coli
CytotoxicityMTT assayIC50 = 5 µM (HeLa)

Case Studies

  • Anti-inflammatory Activity:
    A study conducted by Zhang et al. (2020) demonstrated that the compound significantly reduced inflammation markers in a rat model of arthritis. The treatment group showed a marked decrease in prostaglandin E2 levels compared to controls .
  • Antimicrobial Efficacy:
    Research by Hansa et al. (2021) highlighted the compound's effectiveness against gram-positive and gram-negative bacteria, suggesting its potential for development as a novel antibiotic .
  • Cytotoxic Studies:
    A recent investigation into the cytotoxic effects on breast cancer cells revealed that the compound induced apoptosis through mitochondrial pathways, with significant activation of caspase-3 and caspase-9 .

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2OS/c17-13-3-1-2-10(8-13)9-24-15-22-21-14(23-15)11-4-6-12(7-5-11)16(18,19)20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYGXQDRMNEHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136397
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477857-07-1
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide
Reactant of Route 2
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3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide
Reactant of Route 3
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3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide

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